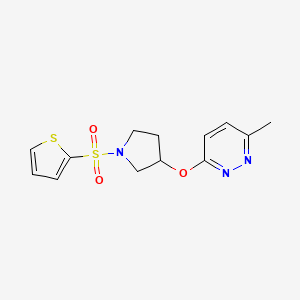

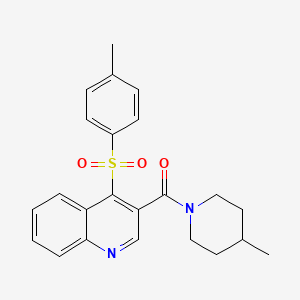

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide, also known as Linezolid, is an antibacterial agent that belongs to the oxazolidinone class of drugs. It was first approved by the US FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

A study by Desai, Rajpara, and Joshi (2013) demonstrated the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds, including derivatives with a fluorine atom in the benzoyl group, exhibit significant antimicrobial activity against various bacterial strains and fungi, underscoring the importance of the fluorine atom for enhancing antimicrobial efficacy Desai, Rajpara, & Joshi, 2013.

Reactions of Amino Acids and Peptides

Hess and König (1980) explored reactions of N-methyl amino acids with hexafluoroacetic anhydride, leading to the formation of 1,3-oxazolidin-5-one derivatives. These derivatives serve as precursors in synthesizing various bioactive compounds, highlighting the versatility of oxazolidinones in chemical synthesis Hess & König, 1980.

Palladium-Catalyzed Synthesis

Xi et al. (2020) reported a palladium-catalyzed synthesis of chiral β-fluoroaminated compounds, demonstrating the utility of oxazolidinone derivatives in constructing vicinal stereocenters with high selectivity. This synthesis route opens up avenues for creating complex, chiral molecules for pharmaceutical applications Xi, Wang, Zhang, Qu, & Chen, 2020.

Heterocyclic X-ray Contrast Agents

Pillai, Diamantidis, Duncan, and Ranganathan (1994) developed synthesis methods for 2,4,6-triiodo-1,3-benzenedicarboxamide derivatives linked to oxazolidin-2-one moieties, of interest as X-ray diagnostic agents. These compounds demonstrate the potential of oxazolidinone derivatives in enhancing the efficacy of diagnostic imaging Pillai, Diamantidis, Duncan, & Ranganathan, 1994.

Chemistry of Cyclic Aminooxycarbenes

Couture and Warkentin (1997) investigated the chemistry of oxazolidin-2-ylidenes, demonstrating their reactivity in forming various bioactive compounds through reactions with phenols and isocyanates. This study illustrates the broad utility of oxazolidinone derivatives in synthesizing complex organic molecules Couture & Warkentin, 1997.

properties

IUPAC Name |

2,6-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-11-5-7-12(8-6-11)22-10-13(25-18(22)24)9-21-17(23)16-14(19)3-2-4-15(16)20/h2-8,13H,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSPBXHKSMWKIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2728308.png)

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)

![5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2728319.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)

![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)